

# Montelukast's Influence on Neurogenesis: A Comparative Guide to its Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Montelukast |           |
| Cat. No.:            | B1676732    | Get Quote |

The potential of the anti-asthmatic drug **montelukast** to stimulate the birth of new neurons (neurogenesis) has garnered significant scientific interest. However, the reproducibility of its effects remains a critical point of discussion among researchers. This guide provides a comprehensive comparison of studies on **montelukast**'s impact on neurogenesis, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to offer clarity to researchers, scientists, and drug development professionals.

## Comparative Analysis of Preclinical and Clinical Findings

The effect of **montelukast** on neurogenesis has been investigated in various preclinical models, yielding both promising and conflicting results. These discrepancies appear to be influenced by the specific experimental conditions, such as the age and health status of the animal models. In aged rodents and models of neurodegenerative disease, **montelukast** has been shown to promote neurogenesis and improve cognitive function.[1][2][3][4] Conversely, in young, healthy, or developing brains under normal conditions, some studies report a decrease in cell proliferation in the hippocampus.[5][6] However, even in these latter studies, **montelukast** demonstrated neuroprotective effects under pathological conditions like cranial irradiation.[5][6]



# Table 1: Summary of in vivo Studies on Montelukast and Neurogenesis in Rodents



| Study<br>(Year)                     | Animal<br>Model                      | Condition                                               | Montelukas<br>t Dose &<br>Duration  | Key<br>Neurogenes<br>is Findings                                                                                    | Cognitive<br>Outcome               |
|-------------------------------------|--------------------------------------|---------------------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------|------------------------------------|
| Marschallinge<br>r et al. (2015)    | Aged rats (20<br>months)             | Aging                                                   | 10 mg/kg/day<br>for 6 weeks         | ▲ Increased proliferation (PCNA+), survival (BrdU+), and number of immature neurons (DCX+) in the dentate gyrus.[4] | ▲ Improved learning and memory.[2] |
| Michael et al.<br>(2021)            | 5xFAD mice<br>(Alzheimer's<br>model) | Alzheimer's<br>Disease                                  | 10 mg/kg/day<br>for 13 weeks        | Not explicitly measured, but reduced neuroinflamm ation.                                                            | ▲ Improved cognitive functions.[7] |
| Tassan<br>Mazzocco et<br>al. (2023) | Sprague<br>Dawley rats               | Quinolinic<br>acid-induced<br>striatal<br>neurotoxicity | 1 or 10<br>mg/kg/day for<br>14 days | Not directly<br>assessed, but<br>reduced<br>astrogliosis<br>and<br>microgliosis.<br>[8][9]                          | Not<br>assessed.                   |
| Wen et al.<br>(2018)                | Young mice                           | Normal and<br>Cranial<br>Irradiation<br>(CIR)           | 10 mg/kg/day<br>for 14 days         | ▼ Decreased proliferation (Ki-67+) in normal conditions. ▲ Increased number of neurons after CIR.[5][6]             | Not<br>assessed.                   |



Legend: ▲ Increase; ▼ Decrease; — No significant change.

In humans, the evidence is still emerging. A pilot study in asthma patients did not find significant cognitive improvements after 8 weeks of treatment.[10] However, preliminary results from the Phase 2a BUENA clinical trial (NCT03402503) in patients with mild to moderate Alzheimer's disease suggest a cognitive benefit at a high dose of 30 mg twice daily, although no significant effect was observed across all doses.[11] It is important to note that neuropsychiatric side effects have been associated with **montelukast**, particularly in younger individuals, which underscores the complexity of its action in the central nervous system.[12]

### **Experimental Methodologies**

To facilitate the replication and critical evaluation of these findings, detailed experimental protocols are crucial.

### **Immunohistochemistry for Neurogenesis Markers**

- Objective: To quantify cell proliferation, survival, and differentiation in the dentate gyrus of the hippocampus.
- Protocol:
  - Tissue Preparation: Rodents are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.
  - Sectioning: Coronal sections (typically 40 μm) of the hippocampus are cut using a cryostat or vibratome.
  - Antigen Retrieval: For markers like BrdU, sections are pre-treated with hydrochloric acid to denature DNA.
  - Immunostaining:
    - Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.



- Incubation with primary antibodies overnight at 4°C. Common primary antibodies include:
  - Proliferation: Ki-67, Proliferating Cell Nuclear Antigen (PCNA)
  - Survival of new neurons: Bromodeoxyuridine (BrdU) (requires prior BrdU injection)
  - Immature neurons: Doublecortin (DCX)
- Incubation with corresponding fluorescently-labeled secondary antibodies.
- Counterstaining with a nuclear marker like DAPI.
- Imaging and Quantification: Images are acquired using a confocal or fluorescence microscope. Stereological methods are employed to obtain unbiased estimates of the total number of labeled cells in the granule cell layer of the dentate gyrus.

## Signaling Pathways Implicated in Montelukast's Action

**Montelukast** exerts its effects primarily by antagonizing two G-protein coupled receptors: the cysteinyl leukotriene receptor 1 (CysLTR1) and GPR17.[1][8][13] Leukotrienes are proinflammatory molecules, and by blocking their receptors, **montelukast** can reduce neuroinflammation, a known inhibitor of neurogenesis.[1][14] The inhibition of GPR17, which is expressed on neuronal lineage cells, is thought to be a key mechanism for promoting neurogenesis.[1][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DSpace [diposit.ub.edu]
- 2. The Leukotriene Receptor Antagonist Montelukast Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-asthmatic drug, montelukast, modifies the neurogenic potential in the young healthy and irradiated brain PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the neuroprotective effects of montelukast on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cognitive Effects of Montelukast: A Pharmaco-EEG Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. Psychiatric Adverse Effects of Montelukast-A Nationwide Cohort Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Montelukast on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with CSF Markers and [ 11C]PBR28 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Montelukast's Influence on Neurogenesis: A Comparative Guide to its Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1676732#reproducibility-of-montelukast-s-effects-on-neurogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com